molecular formula C13H12N4O3 B2998878 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034566-05-5

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2998878
CAS No.: 2034566-05-5
M. Wt: 272.264
InChI Key: REUHMUBYWFANMA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-13(12-4-6-16-20-12)14-9-10(11-3-1-8-19-11)17-7-2-5-15-17/h1-8,10H,9H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUHMUBYWFANMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC=NO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan, pyrazole, and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents might include catalysts, solvents, and other organic compounds that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other isoxazole derivatives, pyrazole-containing molecules, and furan-based compounds

Uniqueness

What sets N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide apart is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the compound's biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C13H12N4O3
  • Molecular Weight : 272.26 g/mol

Its structure comprises a furan ring, a pyrazole moiety, and an isoxazole carboxamide, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Reference
MCF74.20
Hep-23.25
A54926.00
NCI-H4600.71

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Anti-inflammatory Activity

The compound also exhibits promising anti-inflammatory properties. In various assays, it has shown effectiveness comparable to standard anti-inflammatory drugs such as aspirin and diclofenac.

Assay Type Effectiveness (%) Standard Drug
Hind Paw Swelling93.53Aspirin (90.13)
COX-2 InhibitionSI = 455Celecoxib

The selective COX-2 inhibition indicates its potential for treating inflammatory conditions with reduced side effects compared to non-selective inhibitors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor interactions, which are crucial in cancer proliferation and inflammation pathways.

Case Studies

  • Study on Anticancer Properties :
    • A study reported that derivatives of pyrazole displayed significant cytotoxicity against various cancer cell lines, including MCF7 and A549. The study emphasized the importance of structural modifications in enhancing potency against specific targets .
  • Anti-inflammatory Efficacy :
    • Research conducted on acute inflammatory models demonstrated that compounds similar to this compound exhibited remarkable inhibition of paw swelling in rats, suggesting a strong anti-inflammatory effect .

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